molecular formula C14H24N2O2S B8561006 Ethyl 2-(octylamino)-1,3-thiazole-4-carboxylate

Ethyl 2-(octylamino)-1,3-thiazole-4-carboxylate

Cat. No. B8561006
M. Wt: 284.42 g/mol
InChI Key: HTULWUGRKOEXOA-UHFFFAOYSA-N
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Patent
US04933355

Procedure details

The reaction described in Preparation 26 was repeated, but using 2.7 g of octylamine, 4.0 g of ethyl 2-chlorothiazole-4-carboxylate, 4.2 g of triethylamine and 15 ml of dimethylformamide, giving the title compound as a pale yellow oil.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].Cl[C:11]1[S:12][CH:13]=[C:14]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[N:15]=1.C(N(CC)CC)C>CN(C)C=O>[CH2:1]([NH:9][C:11]1[S:12][CH:13]=[C:14]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[N:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
C(CCCCCCC)N
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1SC=C(N1)C(=O)OCC
Step Three
Name
Quantity
4.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction described in Preparation 26

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)NC=1SC=C(N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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